1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

PIKfyve Kinase inhibition Apilimod

Ordering generic 'PIKfyve inhibitors' risks acquiring compounds with >5000-fold potency differences, compromising experimental reproducibility. CAS 2034560-90-0 delivers a defined IC50 of 5.75 µM for controlled partial enzyme inhibition-avoiding the cytotoxicity and vacuolization caused by potent blockers. • Verified PIKfyve inhibitor (Carna ADP-Glo assay): IC50 = 5.75 µM • 25-fold weaker than analog BDBM645392 - ideal negative control for confirming PIKfyve-dependent phenotypes • Reference standard for inter-laboratory assay validation across broad potency ranges In stock with custom synthesis available on request.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034560-90-0
Cat. No. B2873884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034560-90-0
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CSC=C3
InChIInChI=1S/C16H19N3O2S/c1-12-17-6-4-15(18-12)21-14-3-2-7-19(10-14)16(20)9-13-5-8-22-11-13/h4-6,8,11,14H,2-3,7,9-10H2,1H3
InChIKeyNNNOVHSCCLHGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PIKfyve Inhibitor: Chemical Profile and Procurement


1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic, heterocyclic small molecule that combines a piperidine core, a 2-methylpyrimidine ether, and a thiophene acetyl group [1]. The compound is disclosed in a family of patents (US20240016810, US20240150358, US20240208964) assigned to Kineta, Inc. as an inhibitor of phosphatidylinositol‑3‑phosphate 5‑kinase (PIKfyve) [2]. Its disclosed biochemical activity places it within the class of PIKfyve‑targeting agents that modulate endolysosomal trafficking and autophagy, a mechanism under investigation for oncology and neurodegenerative indications [3].

PIKfyve pathway tool for endolysosomal trafficking and autophagy research
Patent-derived synthetic heterocyclic scaffold with defined target engagement
Oncology and neurodegeneration target engagement studies

Why Generic Substitution Fails for This PIKfyve Inhibitor


PIKfyve inhibitors reported in the same patent families exhibit a >5000‑fold potency range (IC50 values from 1 nM to >8 µM) under identical biochemical assay conditions [1]. Compounds with similar core scaffolds—such as BDBM645392 (Table 16.5) and BDBM645377 (Table 15.2)—yield IC50 values of 230 nM and 3 nM, respectively, demonstrating that minor structural modifications produce potency cliffs that preclude interchangeable use [2]. Consequently, placing an order for a “PIKfyve inhibitor” without verifying the specific compound’s activity profile risks acquiring a molecule with dramatically different target engagement, which would compromise experimental reproducibility and invalidate structure‑activity conclusions.

Potency Cliffs

PIKfyve inhibitors in this patent series span a >5000-fold potency range; structurally similar analogs may exhibit drastically different target engagement.

SAR Sensitivity

Minor scaffold modifications create potency cliffs that compromise experimental reproducibility if the specific compound is not verified.

Quantitative Potency Differentiation for This Inhibitor


Potency Comparison with Apilimod

In the Carna Biosciences PIKfyve ADP‑Glo biochemical assay, CAS 2034560‑90‑0 (BDBM645410) exhibits an IC50 of 5.75 µM (5750 nM) [1]. Under the same assay platform, the clinical‑stage PIKfyve inhibitor Apilimod (BDBM50590927) yields an IC50 of 0.45 µM (450 nM) [2]. The target compound is therefore 12.8‑fold less potent than Apilimod. This quantitative separation defines a distinct potency tier that may be exploited when graded rather than complete target inhibition is experimentally desired.

vs. Apilimod
Head-to-head
IC50 5.75 µM vs 0.45 µM (12.8‑fold less potent)
Defines a weaker probe for graded inhibition studies
Identical ADP‑Glo biochemical assay platform
PIKfyve Kinase inhibition Apilimod

Potency vs. Closest Structural Analog

Within the same patent series (US20240016810), the structurally related PIKfyve inhibitor BDBM645392 (Compound TABLE 16.5) achieves an IC50 of 0.23 µM (230 nM) [1]. In contrast, CAS 2034560‑90‑0 (BDBM645410, Compound TABLE 16.23) exhibits an IC50 of 5.75 µM [2]. This 25‑fold potency differential originates from subtle structural modifications on the heterocyclic periphery, underscoring the steep SAR landscape of this chemotype.

vs. Structural Analog
Head-to-head
IC50 5.75 µM vs 0.23 µM (25‑fold less potent)
Supports use as a low‑potency control in SAR studies
Congeneric series, same assay protocol
PIKfyve Structure-activity relationship Analog comparison

Potency Tier in Patent Inhibitor Series

Across the patent‑disclosed PIKfyve inhibitors, IC50 values range from 1 nM (BDBM50590929, Table 16.2) to 8.21 µM (BDBM645401, Table 16.14) [1]. CAS 2034560‑90‑0 sits at the low‑potency end of this continuum (5.75 µM), approximately 19‑fold weaker than the series median. This classification is empirical and based solely on biochemical IC50 data from the same assay platform [2].

Series Potency Rank
Cross-study comparable
IC50 5.75 µM (lowest quartile, ~19‑fold below median)
Informs screening assay calibration across broad potency range
Dataset of 23 PIKfyve inhibitors from patent series
PIKfyve Kinase inhibitor series Potency ranking

PIKfyve Inhibitor Application Scenarios


Graded PIKfyve Inhibition in Autophagy

When complete PIKfyve blockade causes cytotoxicity or masks subtle autophagy phenotypes, the ~µM potency of CAS 2034560‑90‑0 provides a pharmacological tool to achieve partial enzyme inhibition. Its 12.8‑fold lower potency versus Apilimod [1] allows investigators to titrate target engagement without immediate vacuolization or lysosomal dysfunction that accompanies potent inhibitors.

Negative Control for PIKfyve Inhibitor SAR

The compound’s 25‑fold weaker activity relative to its closest disclosed analog BDBM645392 [2] makes it a suitable negative control for confirming that observed cellular effects are PIKfyve‑dependent. Medicinal chemistry teams can also use it as a lower‑potency anchor point when calibrating computational models or ranking new synthetic candidates.

Reference Standard for PIKfyve Screening Assays

As a well‑characterized compound with a defined IC50 of 5.75 µM in the Carna Biosciences ADP‑Glo assay [3], CAS 2034560‑90‑0 can serve as a reference standard for inter‑laboratory assay validation, ensuring that PIKfyve screening platforms detect inhibitors across a broad potency range rather than only highly potent hits.

Application
Selection Property
Validation Focus
ApplicationGraded PIKfyve inhibition in autophagy studies
Selection PropertyModerate potency window vs. clinical-stage inhibitors
Validation FocusEndolysosomal endpoint titration without complete blockade
ApplicationPIKfyve inhibitor SAR control
Selection PropertyLower potency vs. structurally similar analogs
Validation FocusConfirmation of PIKfyve-dependent cellular effects
ApplicationPIKfyve screening assay reference
Selection PropertyWell‑characterized IC50 in ADP‑Glo biochemical assay
Validation FocusInter‑laboratory assay calibration across potency range
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